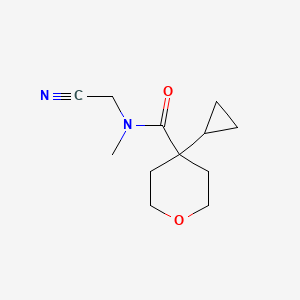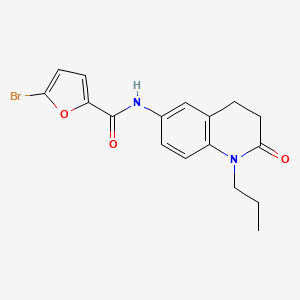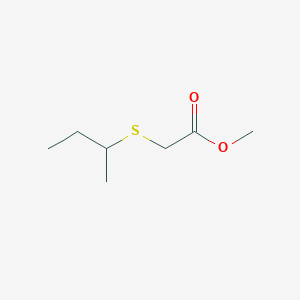![molecular formula C11H12ClN3 B2919798 3,6-dihydro-2H-[1,2'-bipyridine]-4'-carbonitrile hydrochloride CAS No. 2379996-70-8](/img/structure/B2919798.png)
3,6-dihydro-2H-[1,2'-bipyridine]-4'-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dihydro-2H-[1,2’-bipyridine]-4’-carbonitrile hydrochloride: is a heterocyclic compound that features a bipyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of the carbonitrile group and the hydrochloride salt form enhances its reactivity and solubility, making it a versatile building block for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dihydro-2H-[1,2’-bipyridine]-4’-carbonitrile hydrochloride typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Another method is the Stille coupling reaction , where a stannylated pyridine derivative reacts with a halogenated pyridine in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for scaling up the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt form.
化学反応の分析
Types of Reactions
3,6-Dihydro-2H-[1,2’-bipyridine]-4’-carbonitrile hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Conversion to 3,6-dihydro-2H-[1,2’-bipyridine]-4’-amine.
Substitution: Introduction of alkyl or aryl groups at the pyridine rings.
科学的研究の応用
3,6-Dihydro-2H-[1,2’-bipyridine]-4’-carbonitrile hydrochloride: has several applications in scientific research:
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3,6-dihydro-2H-[1,2’-bipyridine]-4’-carbonitrile hydrochloride involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions to form complexes that exhibit catalytic activity. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
類似化合物との比較
3,6-Dihydro-2H-[1,2’-bipyridine]-4’-carbonitrile hydrochloride: can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties but lacking the carbonitrile group.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and metal-organic frameworks.
3,6-Dihydro-2H-1,2-oxazines: Compounds with a similar heterocyclic structure but different functional groups, leading to distinct reactivity and applications.
The uniqueness of 3,6-dihydro-2H-[1,2’-bipyridine]-4’-carbonitrile hydrochloride lies in its combination of the bipyridine core with the carbonitrile group, which enhances its reactivity and potential for further functionalization.
特性
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c12-9-10-4-5-13-11(8-10)14-6-2-1-3-7-14;/h1-2,4-5,8H,3,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJMVWUTCSCZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC=CC(=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2919716.png)
![2-(4-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2919717.png)


![2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2919724.png)
![5-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2919726.png)
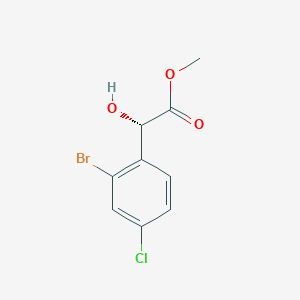
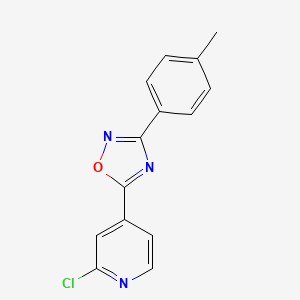
![2-(4-isopropylphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2919732.png)
